TRi-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

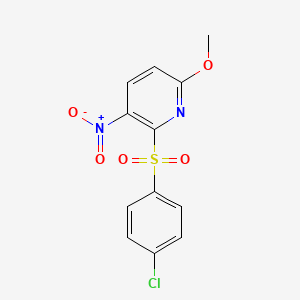

2-(4-chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O5S/c1-20-11-7-6-10(15(16)17)12(14-11)21(18,19)9-4-2-8(13)3-5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKWNRUVAZZHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRi-1: A Deep Dive into the Mechanism of a Specific Thioredoxin Reductase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound TRi-1, a potent and specific irreversible inhibitor of cytosolic thioredoxin reductase 1 (TXNRD1). This compound has demonstrated significant anti-cancer activity with minimal mitochondrial toxicity, making it a compound of high interest in oncological research and drug development.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its characterization.

Core Mechanism of Action

This compound functions as a potent, specific, and irreversible inhibitor of the cytosolic enzyme thioredoxin reductase 1 (TXNRD1), with an IC50 of 12 nM.[1][2] Its mechanism is NADPH-dependent and involves the covalent modification of the Sec residue in the active site of TXNRD1.[3] This irreversible inhibition transforms TXNRD1 from an antioxidant enzyme into a pro-oxidant, leading to an increase in cellular hydrogen peroxide (H2O2) levels.[3][4] The resulting oxidative stress is believed to be the primary driver of its cytotoxic effects against cancer cells.[3] Notably, this compound exhibits a 5- to 10-fold higher specificity for TXNRD1 over its mitochondrial counterpart, TXNRD2, which contributes to its low mitochondrial toxicity.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Assay Type | Source |

| TXNRD1 | 12 | Recombinant Enzyme Assay | [1][2] |

| TXNRD1 | 12 | Cell-free Assay | [4] |

Table 2: Cytotoxicity (Growth Inhibition)

| Cell Line | GI50 (µM) | Cancer Type | Source |

| NCI-60 Panel (average) | 6.31 | Various | [3] |

| FaDu | 0.72 | Head and Neck Squamous Cell Carcinoma | [4] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment Regimen | Outcome | Source |

| FaDu HNSCC mouse xenograft | 10 mg/kg, i.v., twice a day for 4 days | Decreased tumor growth | [2] |

| FaDu HNSCC mouse xenograft | 5 mg/kg, i.p., twice a week for 3 weeks | Impaired tumor growth, significantly reduced tumor volumes | [2] |

| Syngeneic mouse tumors | Not specified | Impaired tumor growth | [2] |

Signaling Pathway

The primary signaling consequence of this compound action is the disruption of the thioredoxin system, leading to oxidative stress and the activation of stress-response pathways.

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Recombinant TXNRD1 Inhibition Assay

This assay determines the direct inhibitory effect of this compound on purified TXNRD1 enzyme.

-

Expression and Purification of TXNRD1:

-

Transform pET-TRSTER plasmid containing the TXNRD1 gene into E. coli BL21(DE3) cells.[6]

-

Grow an overnight culture in LB medium with kanamycin.[6]

-

Induce protein expression with IPTG, L-cysteine, and selenite at 24°C for 24 hours.[6][7]

-

Lyse the cells by sonication.[6]

-

Purify the protein from the lysate using ADP-Sepharose affinity chromatography followed by gel filtration.[6]

-

Determine protein concentration using the Bradford assay or by measuring FAD absorbance at 463 nm.[6]

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing purified TXNRD1, NADPH, and varying concentrations of this compound (or DMSO as a vehicle control) in a suitable buffer (e.g., TE buffer: 50 mM Tris, 20 mM EDTA, pH 7.5).[6]

-

Incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate, thioredoxin.

-

Monitor the reduction of a chromogenic substrate (e.g., DTNB) that reacts with the reduced thioredoxin, measuring the change in absorbance over time using a spectrophotometer.

-

Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Cellular TXNRD Activity Assay

This assay measures the activity of TXNRD1 within cultured cells following treatment with this compound.

-

Seed cells (e.g., A549) in a multi-well plate and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 4 hours).[6][7]

-

Wash the cells with PBS to remove the compound.[7]

-

Lyse the cells on ice using a suitable lysis buffer.[7]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[6][7]

-

Determine the protein concentration of the lysate using a BCA assay for normalization.[7][8]

-

Measure TXNRD activity in the lysate using an endpoint insulin-coupled TXN1 reduction assay.[6][7]

Cell Viability (Cytotoxicity) Assay

This assay quantifies the effect of this compound on the viability and proliferation of cancer cell lines.

-

Seed cancer cells (e.g., B16-F10) in a 96-well plate and allow them to grow for 24 hours.[8]

-

Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.005 to 50 µM) or a vehicle control.[8]

-

Incubate the cells for a specified period (e.g., 48 hours).[8]

-

Measure cell viability using a suitable assay, such as the CellTiter-Fluor™ assay, according to the manufacturer's instructions.[8]

-

Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

Inoculate immunodeficient mice (e.g., SCID mice) subcutaneously with a suspension of human cancer cells (e.g., 1x10^6 FaDu cells).[9]

-

Allow the tumors to grow to a palpable size.[9]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or a vehicle control to the mice via a specified route (e.g., intravenous injection) and schedule (e.g., twice daily for 5 days).[9]

-

Monitor the health of the mice and measure tumor volume using calipers at regular intervals.[9]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination for apoptosis).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing this compound.

Caption: Overall workflow for the characterization of this compound.

Caption: Logical workflow for determining the mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound (TXNRD1 inhibitor 1) | TXNRD1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive chemical proteomics analyses reveal that the new this compound and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

The Role of TRi-1 in Cancer Cells: A Technical Guide

An In-depth Examination of Thioredoxin Reductase 1 Inhibition and the Ambiguous Role of Tribbles Homolog 1 in Oncology

This technical guide provides a comprehensive overview of the function of the specific inhibitor TRi-1 and its target, Thioredoxin Reductase 1 (TXNRD1), in cancer cells. Given the potential for ambiguity with the term "this compound," this guide also addresses the role of Tribbles Homolog 1 (TRIB1) in oncogenesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into signaling pathways, quantitative data on inhibitor efficacy, and methodologies for relevant experimental procedures.

Thioredoxin Reductase 1 (TXNRD1) and its Inhibitor, this compound

Thioredoxin Reductase 1 (TXNRD1), a cytosolic selenoprotein, is a critical enzyme in the thioredoxin system, which plays a pivotal role in maintaining cellular redox homeostasis.[1] In the context of cancer, TXNRD1 exhibits a dual function. On one hand, it can protect cells from oxidative stress, a factor that can contribute to carcinogenesis. On the other hand, many cancer cells are characterized by increased oxidative stress and become reliant on antioxidant systems like the thioredoxin system for their survival and proliferation.[1][2] Consequently, the overexpression of TXNRD1 is observed in numerous cancers and is often associated with a poor prognosis. This dependency makes TXNRD1 a compelling target for anticancer therapies.[3]

This compound has been identified as a potent, specific, and irreversible inhibitor of cytosolic TXNRD1, with a reported IC50 of 12 nM.[4][5] It demonstrates anticancer activity with minimal mitochondrial toxicity.[4][5]

The TXNRD1-NRF2 Signaling Pathway in Cancer

TXNRD1 is intricately linked with the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[1][6] Under normal conditions, NRF2 is kept at low levels by its negative regulator, KEAP1, which targets NRF2 for ubiquitination and proteasomal degradation.[7] In response to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, including TXNRD1 itself.[7][8] This creates a feedback loop that helps cells cope with oxidative stress.

In many cancers, the NRF2 pathway is constitutively active, providing the tumor with a robust defense against oxidative stress and resistance to chemotherapy.[1] High levels of TXNRD1 are often a hallmark of NRF2 pathway activation in cancer.[9]

The inhibitor this compound disrupts this protective mechanism by irreversibly binding to and inactivating TXNRD1. This leads to an accumulation of reactive oxygen species (ROS), increased oxidative stress, and ultimately, cancer cell death.

References

- 1. Thioredoxin reductase-1 levels are associated with NRF2 pathway activation and tumor recurrence in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRIB1 regulates tumor growth via controlling tumor-associated macrophage phenotypes and is associated with breast cancer survival and treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes | Garvan Institute of Medical Research [publications.garvan.org.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

TRi-1 and Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel thioredoxin reductase 1 (TXNRD1) inhibitor, TRi-1, and its role in the induction of reactive oxygen species (ROS). This compound is a potent and specific irreversible inhibitor of cytosolic TXNRD1, a key enzyme in the cellular antioxidant defense system.[1] By inhibiting TXNRD1, this compound disrupts cellular redox homeostasis, leading to an accumulation of ROS and subsequent induction of oxidative stress. This guide details the molecular mechanisms of action of this compound, the downstream signaling pathways affected by its activity, and its potential as an anticancer therapeutic. Furthermore, it provides detailed experimental protocols for assessing the effects of this compound on ROS production and TXNRD1 activity, along with a summary of relevant quantitative data.

Introduction to this compound and the Thioredoxin System

The thioredoxin (Trx) system, comprising Thioredoxin, Thioredoxin Reductase (TXNRD), and NADPH, is a central antioxidant system in mammalian cells, crucial for maintaining cellular redox balance.[2] It plays a vital role in reducing oxidized proteins and detoxifying ROS.[2] The cytosolic isoform, TXNRD1, is the primary enzyme responsible for maintaining the reduced state of thioredoxin 1 (Trx1).

This compound is a novel, potent, and specific irreversible inhibitor of TXNRD1.[1] Its specificity for TXNRD1 over the mitochondrial isoform, TXNRD2, is a key characteristic that minimizes mitochondrial toxicity, a common side effect of other TXNRD inhibitors.[1] By selectively targeting TXNRD1, this compound effectively disrupts the cytosolic antioxidant defense, leading to an increase in intracellular ROS levels and inducing a state of oxidative stress. This targeted approach makes this compound a promising candidate for anticancer therapies, as many cancer cells exhibit a heightened reliance on antioxidant systems to cope with their intrinsically high levels of oxidative stress.

Mechanism of Action: From TXNRD1 Inhibition to ROS Production

The primary mechanism by which this compound induces ROS production is through the irreversible inhibition of TXNRD1. This inhibition disrupts the entire thioredoxin system's ability to reduce its substrates, leading to a cascade of events that culminate in oxidative stress.

Inhibition of TXNRD1 and Disruption of the Thioredoxin Cycle

This compound covalently binds to the active site of TXNRD1, rendering the enzyme inactive.[1] This inactivation prevents the NADPH-dependent reduction of oxidized Trx1. As a result, oxidized Trx1 accumulates within the cell. Reduced Trx1 is essential for the reduction of various downstream proteins, including peroxiredoxins, which are critical for detoxifying peroxides.[2] The inability to regenerate reduced Trx1 leads to the accumulation of oxidized, inactive peroxiredoxins and a subsequent buildup of peroxides and other ROS.

Downstream Signaling Pathways Activated by this compound-Induced Oxidative Stress

The accumulation of ROS triggered by this compound initiates several downstream signaling pathways, primarily the Nrf2 antioxidant response and pro-apoptotic pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][4] Under normal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation.[3][5]

Oxidative stress induced by this compound leads to the modification of critical cysteine residues on Keap1.[5] This modification causes a conformational change in Keap1, preventing it from binding to Nrf2 and targeting it for degradation.[5] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of its target genes, which include enzymes involved in glutathione synthesis and ROS detoxification.[3] This represents a cellular defense mechanism to counteract the effects of this compound.

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a mitogen-activated protein kinase kinase kinase (MAPKKK) that plays a crucial role in apoptosis induction in response to oxidative stress. Under non-stressful conditions, reduced Trx1 binds to the N-terminal domain of ASK1, inhibiting its kinase activity.

The depletion of reduced Trx1, due to TXNRD1 inhibition by this compound, leads to the dissociation of Trx1 from ASK1. This dissociation allows ASK1 to oligomerize and become activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, such as MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. The activation of the JNK and p38 pathways ultimately leads to the induction of apoptosis.

Data Presentation

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| B16-F10 | Mouse Melanoma | 0.28 | 48 |

| LLC2 | Mouse Lung Adenocarcinoma | 0.45 | 48 |

| A549 | Human Lung Carcinoma | Not explicitly stated, but this compound showed effects | Not specified |

| HKC-8 | Human Kidney Proximal Tubular Cells | Cytoprotective effects of catechin diminished at 1, 5, and 10 µM | Not specified |

Note: This table is compiled from available data and may not be exhaustive. IC50 values can vary depending on the specific experimental conditions.[1][6]

Table 2: Effect of this compound on TXNRD1 Activity

| Cell Line | This compound Concentration | Incubation Time (h) | Effect on TXNRD1 Activity |

| B16-F10 | IC50 and 150% IC50 | 1 | Significantly lowered |

| B16-F10 | 10% IC50 | 1 | Increased |

| B16-F10 | 10% IC50 | 3 | Greatly lowered |

| B16-F10 | IC50 and 150% IC50 | 3 | Completely abrogated |

This table summarizes the time- and dose-dependent effects of this compound on the enzymatic activity of TXNRD1 in B16-F10 cells.[1]

Mandatory Visualizations

Caption: Mechanism of this compound induced ROS production.

Caption: Downstream signaling pathways activated by this compound.

Caption: Experimental workflow for intracellular ROS measurement.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from standard methods for using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Adherent cancer cell line of interest

-

Appropriate cell culture medium

-

This compound stock solution (in DMSO)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) diluted in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., H2O2). Incubate for the desired time period (e.g., 1, 3, 6, 12, 24 hours).

-

Washing: After treatment, gently aspirate the medium and wash the cells twice with pre-warmed PBS.

-

DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Add 100 µL of the DCFH-DA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Washing: Gently aspirate the DCFH-DA solution and wash the cells twice with pre-warmed PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.

-

Data Analysis: Background fluorescence from wells without cells should be subtracted. The fluorescence intensity of treated cells is then normalized to the vehicle control to determine the fold change in ROS production.

Thioredoxin Reductase (TXNRD1) Activity Assay

This protocol is a colorimetric assay based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by TXNRD.

Materials:

-

Treated and untreated cell lysates

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

-

NADPH solution

-

DTNB solution

-

TXNRD1 inhibitor (for specificity control, if needed)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Cell Lysate Preparation: Culture and treat cells with this compound as described previously. Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Cell lysate (containing a specific amount of protein, e.g., 20-50 µg)

-

Assay Buffer to a final volume of 100 µL

-

NADPH solution (final concentration ~0.2 mM)

-

-

Initiate Reaction: Start the reaction by adding the DTNB solution (final concentration ~1 mM).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode at room temperature for a set period (e.g., 10-20 minutes), with readings taken every 30-60 seconds.

-

Data Analysis: The rate of increase in absorbance at 412 nm is proportional to the TXNRD activity. Calculate the activity as the change in absorbance per minute per milligram of protein. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancer due to its specific and potent inhibition of TXNRD1. By disrupting the cellular antioxidant capacity, this compound induces significant oxidative stress, leading to the activation of pro-apoptotic pathways. The detailed understanding of its mechanism of action and the availability of robust experimental protocols to assess its effects are crucial for its further development and clinical application. This technical guide provides a foundational resource for researchers and drug development professionals working on this compound and other therapies targeting cellular redox homeostasis.

References

- 1. Comprehensive chemical proteomics analyses reveal that the new this compound and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin-dependent system. Application of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TrxR1 as a Potent Regulator of the Nrf2-Keap1 Response System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of activation of the tr ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of Thioredoxin Reductase 1 Expression by Flavan-3-Ols Protects Human Kidney Proximal Tubular Cells from Hypoxia-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Synthesis of TRi-1: A Potent and Selective Thioredoxin Reductase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRi-1 has emerged as a significant molecule in cancer research due to its potent, specific, and irreversible inhibition of cytosolic thioredoxin reductase 1 (TXNRD1), a key enzyme in cellular redox control that is often upregulated in cancer cells. This technical guide provides an in-depth overview of the early discovery of this compound, its synthesis, and the key experimental protocols used for its characterization. Quantitative data are presented in structured tables for clarity, and essential biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Discovery of this compound

This compound was identified through a large-scale screening effort aimed at discovering novel and selective inhibitors of human TXNRD1.[1] Unlike broad-spectrum inhibitors such as auranofin, which also targets the mitochondrial isoform (TXNRD2), this compound exhibits a significant preference for the cytosolic enzyme.[1][2] This selectivity is crucial as it minimizes mitochondrial toxicity, a common side effect of less specific redox system inhibitors.[1] The discovery of this compound provided a valuable chemical probe to investigate the specific roles of cytosolic TXNRD1 in cancer cell biology and validated it as a promising target for anticancer therapy.[1][2]

Chemical and Physical Properties

This compound, with the IUPAC name 2-[(4-chlorophenyl)sulfonyl]-6-methoxy-3-nitropyridine, is a small molecule with the following properties:

| Property | Value |

| CAS Number | 246020-68-8 |

| Molecular Formula | C₁₂H₉ClN₂O₅S |

| Molecular Weight | 328.73 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Synthesis of this compound

Proposed Synthetic Scheme:

A potential synthetic pathway for this compound is outlined below. This scheme is based on established organic chemistry principles for the formation of diaryl sulfones and the functionalization of pyridine rings.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of TXNRD1, with an IC50 value of 12 nM.[3] It acts as an irreversible inhibitor, likely through covalent modification of the active site selenocysteine residue of the enzyme.[1] The inhibition of TXNRD1 by this compound leads to a disruption of the thioredoxin system, resulting in increased intracellular levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3] This elevation in oxidative stress triggers downstream signaling pathways, including the activation of JNK and p38 mitogen-activated protein kinases, ultimately leading to cancer cell death.[3]

Quantitative Biological Data for this compound

| Parameter | Cell Line | Value | Reference |

| TXNRD1 Inhibition (IC₅₀) | - | 12 nM | [3] |

| Cytotoxicity (GI₅₀) | FaDu (Head and Neck) | 0.72 µM | [2] |

| Cytotoxicity (Average GI₅₀) | Various Cancer Cell Lines | 6.31 µM | [3] |

| In Vivo Tumor Growth Inhibition | FaDu Xenograft | Significant | [3] |

Key Experimental Protocols

Thioredoxin Reductase 1 (TXNRD1) Activity Assay

This protocol is adapted from standard methods for measuring TXNRD1 activity.

Principle: The activity of TXNRD1 is measured by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the enzyme in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Recombinant human TXNRD1

-

NADPH

-

DTNB

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and DTNB in a 96-well plate.

-

Add this compound or vehicle control (DMSO) to the appropriate wells and pre-incubate with the reaction mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding recombinant human TXNRD1 to all wells.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction (slope of the absorbance curve).

-

Determine the percent inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against a range of this compound concentrations.

Caption: Workflow for the TXNRD1 activity assay.

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cells, such as the FaDu cell line.[4]

Principle: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

-

FaDu cells (or other cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

MTT or MTS reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed FaDu cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 48 or 72 hours).

-

After the incubation period, add the MTT or MTS reagent to each well and incubate for a few hours, allowing viable cells to convert the reagent into a colored formazan product.

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting cell viability against the concentration of this compound.

Signaling Pathway of this compound Action

The inhibition of TXNRD1 by this compound initiates a cascade of cellular events driven by increased oxidative stress.

Caption: Signaling pathway of this compound-induced cell death.

Conclusion

This compound is a valuable tool for studying the role of cytosolic TXNRD1 and a promising lead compound for the development of novel anticancer therapies. Its high potency and selectivity offer a significant advantage over existing, less specific inhibitors of the thioredoxin system. The information provided in this guide serves as a comprehensive resource for researchers interested in the discovery, synthesis, and biological evaluation of this compound and similar molecules. Further research into the synthesis and optimization of this compound analogs could lead to the development of even more effective and safer cancer treatments.

References

- 1. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ubigene.us [ubigene.us]

Navigating the Crossroads of Innate Immunity: A Technical Guide to the TRIF-Dependent Signaling Pathway

Introduction

The innate immune system represents the body's first line of defense against invading pathogens. A critical component of this system is the Toll-like receptor (TLR) family, which recognizes conserved molecular patterns associated with microbes. Upon activation, TLRs initiate signaling cascades that lead to the production of inflammatory cytokines and interferons, orchestrating an effective immune response. While several TLRs signal through the myeloid differentiation primary response 88 (MyD88) adapter protein, a distinct and crucial pathway is mediated by the TIR-domain-containing adapter-inducing interferon-β (TRIF). This technical guide provides an in-depth exploration of the TRIF-dependent signaling pathway, a key cascade in the antiviral and antibacterial immune response, for researchers, scientists, and drug development professionals. It is possible that "TRi-1 signaling pathway" may refer to the TRIF-dependent pathway, or potentially to the role of Tribbles homolog 1 (TRIB1) in MAPK signaling. This guide will focus on the well-defined TRIF-dependent pathway.

Core Components and Activation

The TRIF-dependent pathway is exclusively utilized by TLR3 and is one of two pathways activated by TLR4.[1][2] TLR3 recognizes double-stranded RNA (dsRNA), a hallmark of viral replication, while TLR4 is activated by lipopolysaccharide (LPS) from Gram-negative bacteria.[2][3]

The key protein in this pathway is TRIF, also known as TICAM1.[3] Upon ligand binding and receptor dimerization, the Toll/interleukin-1 receptor (TIR) domain of the TLR recruits the TRIF adapter protein.[2][4]

Table 1: Key Proteins in the TRIF-Dependent Signaling Pathway

| Protein | Full Name | Function | Cellular Location |

| TLR3 | Toll-like receptor 3 | Recognizes viral dsRNA | Endosomes |

| TLR4 | Toll-like receptor 4 | Recognizes bacterial LPS | Plasma membrane, Endosomes |

| TRIF | TIR-domain-containing adapter-inducing interferon-β | Adapter protein that binds to TLR3/4 and recruits downstream signaling molecules | Cytoplasm |

| TBK1 | TANK-binding kinase 1 | Kinase that phosphorylates IRF3 | Cytoplasm |

| IKKε | IκB kinase epsilon | Kinase that phosphorylates IRF3 | Cytoplasm |

| IRF3 | Interferon regulatory factor 3 | Transcription factor that induces the expression of type I interferons | Cytoplasm, Nucleus |

| TRAF6 | TNF receptor-associated factor 6 | E3 ubiquitin ligase that activates TAK1 | Cytoplasm |

| TAK1 | TGF-β-activated kinase 1 | Kinase that activates the NF-κB and MAPK pathways | Cytoplasm |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | Transcription factor that induces the expression of pro-inflammatory cytokines | Cytoplasm, Nucleus |

| MAPKs | Mitogen-activated protein kinases (e.g., p38, JNK) | Kinases that regulate various cellular processes, including inflammation | Cytoplasm, Nucleus |

Downstream Signaling Cascades

Once recruited, TRIF serves as a scaffold to initiate two major downstream branches: the IRF3 branch leading to type I interferon production, and the NF-κB and MAPK branch leading to the expression of pro-inflammatory cytokines.

IRF3 Activation and Type I Interferon Production

The activation of interferon regulatory factor 3 (IRF3) is a hallmark of the TRIF-dependent pathway and is crucial for the antiviral response.[1]

-

Experimental Protocol: Immunoprecipitation and Western Blotting to Detect Protein-Protein Interactions

-

Cell Lysis: Lyse cells (e.g., macrophages stimulated with a TLR3 or TLR4 agonist) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the protein of interest (e.g., anti-TRIF antibody) overnight at 4°C.

-

Bead Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interacting proteins of interest (e.g., anti-TBK1, anti-IRF3).

-

NF-κB and MAPK Activation and Pro-inflammatory Cytokine Production

In addition to IRF3 activation, TRIF also mediates the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

-

Experimental Protocol: Luciferase Reporter Assay for NF-κB Activation

-

Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding a luciferase reporter gene under the control of an NF-κB responsive promoter and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).

-

Stimulation: Stimulate the transfected cells with a TLR3 or TLR4 agonist for a defined period.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.

-

Regulatory Mechanisms and Therapeutic Implications

The TRIF-dependent signaling pathway is tightly regulated to prevent excessive inflammation and autoimmunity. Negative regulators, such as SARM1 and SHIP1, modulate the intensity and duration of the signal.

Given its central role in antiviral and antibacterial immunity, the TRIF-dependent pathway is an attractive target for therapeutic intervention.

Table 2: Potential Therapeutic Strategies Targeting the TRIF Pathway

| Strategy | Target | Potential Application |

| Agonists | TLR3, TLR4 | Vaccine adjuvants, cancer immunotherapy |

| Antagonists | TLR3, TLR4, TRIF | Sepsis, inflammatory diseases, autoimmune disorders |

| Inhibitors | TBK1, IKKε, TAK1 | Inflammatory and autoimmune diseases |

The development of small molecule inhibitors and monoclonal antibodies targeting components of the TRIF pathway is an active area of research. A thorough understanding of the molecular interactions and regulatory feedback loops within this pathway is essential for the design of effective and specific therapeutics.

The TRIF-dependent signaling pathway is a critical arm of the innate immune response, orchestrating the production of type I interferons and pro-inflammatory cytokines to combat viral and bacterial infections. Its intricate network of protein-protein interactions and downstream signaling cascades offers multiple points for therapeutic intervention. This guide provides a foundational understanding of the core components, experimental approaches to study the pathway, and the potential for drug development targeting this vital immunological cascade. Further research into the nuanced regulation and crosstalk of the TRIF pathway will undoubtedly unveil new opportunities for the treatment of infectious and inflammatory diseases.

References

The Cellular Specificity of TRi-1: A Highly Selective Thioredoxin Reductase 1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: TRi-1 is a novel and potent inhibitor of thioredoxin reductase 1 (TXNRD1), a key selenoenzyme in the thioredoxin system that plays a crucial role in cellular redox balance and is a validated target in cancer therapy. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a particular focus on its specificity and potential off-target effects. Drawing upon key proteomics-based studies, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of this compound's mechanism of action.

Recent comprehensive chemical proteomics analyses have demonstrated that this compound and its analogue, TRi-2, are significantly more specific inhibitors of TXNRD1 compared to the well-known inhibitor auranofin.[1] While auranofin has been shown to interact with multiple other cellular proteins, this compound exhibits a much cleaner target profile, a desirable characteristic for a therapeutic agent.

Quantitative Analysis of this compound Cellular Targets

To date, extensive proteomics studies have been the primary method for identifying the cellular targets of this compound. The following table summarizes the key findings from a comprehensive chemical proteomics analysis comparing the effects of this compound, TRi-2, and auranofin (AF) at their IC50 concentrations in mouse B16 melanoma and LLC lung adenocarcinoma cells. The data highlights the superior specificity of this compound for its intended target, TXNRD1.

| Compound | Primary Target | Other Significantly Affected Proteins | Cell Lines Tested | Key Findings |

| This compound | TXNRD1 | Not significantly identified | Mouse B16 melanoma, LLC lung adenocarcinoma | More specific TXNRD1 inhibitor than auranofin with lower mitochondrial toxicity.[1] |

| TRi-2 | TXNRD1 | Not significantly identified | Mouse B16 melanoma, LLC lung adenocarcinoma | Similar to this compound, demonstrated higher specificity for TXNRD1 compared to auranofin.[1] |

| Auranofin (AF) | TXNRD1, TXNRD2 | GSK3A, GSK3B, MCMBP, EEFSEC | Mouse B16 melanoma, LLC lung adenocarcinoma | Affects multiple additional proteins involved in glycogen metabolism, cellular differentiation, DNA replication, and selenoprotein synthesis.[1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the target identification data. The following section outlines the key experimental protocols used in the comparative proteomics analysis of this compound.

Cell Culture and Treatment

-

Cell Lines: Mouse B16 melanoma and Lewis Lung Carcinoma (LLC) cells were used.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells were treated with this compound, TRi-2, or auranofin at their respective IC50 concentrations for a specified period before harvesting for proteomic analysis.

Chemical Proteomics for Target Identification

The identification of cellular targets was achieved using a chemical proteomics approach, likely involving affinity-based methods. While the specific details of the probe design for this compound are not publicly available, the general workflow for such an experiment is as follows:

-

Probe Synthesis: A chemical probe based on the this compound scaffold is synthesized. This probe typically includes a reactive group for covalent binding to target proteins and a reporter tag (e.g., biotin) for enrichment.

-

Cell Lysate Preparation: Treated and control cells are lysed to extract total protein.

-

Probe Incubation: The cell lysates are incubated with the this compound chemical probe.

-

Affinity Purification: Proteins that have covalently bound to the probe are enriched using affinity chromatography (e.g., streptavidin beads for a biotin tag).

-

On-bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

-

Mass Spectrometry (MS) Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: The abundance of identified proteins in the this compound treated sample is compared to the control to identify specific targets.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Conclusion

References

Unraveling the Dual Role of Triptolide in Apoptosis and Cell Cycle Arrest: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the dual role of triptolide in inducing apoptosis and cell cycle arrest in cancer cells. Triptolide, a diterpenoid triepoxide derived from the plant Tripterygium wilfordii, has emerged as a potent anti-cancer agent, and understanding its complex interactions with cellular signaling pathways is paramount for its therapeutic development. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

Executive Summary

Triptolide exerts its anti-neoplastic effects through a multi-pronged approach, primarily by triggering programmed cell death (apoptosis) and inhibiting cellular proliferation through cell cycle arrest. This guide elucidates the intricate signaling cascades initiated by triptolide, leading to these cellular outcomes. Key findings indicate that triptolide activates both the intrinsic and extrinsic apoptotic pathways, marked by the modulation of Bcl-2 family proteins, activation of caspases, and engagement of death receptors. Concurrently, triptolide disrupts the cell cycle machinery, predominantly inducing S-phase or G2/M-phase arrest through the regulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. This guide presents a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Triptolide-Induced Apoptosis

Triptolide is a potent inducer of apoptosis in a wide range of cancer cell lines. Its pro-apoptotic activity is mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism through which triptolide induces apoptosis. This pathway is initiated by various intracellular stresses and converges on the mitochondria.

-

Modulation of Bcl-2 Family Proteins: Triptolide disrupts the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane. Overexpression of Bcl-2 has been shown to significantly attenuate triptolide-induced apoptosis.[3]

-

Mitochondrial Dysfunction: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential (ΔΨm).[4] This depolarization is followed by the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G).[4]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9, the initiator caspase of the intrinsic pathway.[3][5] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][5]

Extrinsic (Death Receptor) Pathway

Triptolide can also initiate apoptosis through the extrinsic pathway by promoting the expression of death receptors and their ligands.

-

Upregulation of Fas/FasL: Triptolide has been shown to increase the expression of the Fas receptor and its ligand (FasL).[4] The binding of FasL to Fas initiates the formation of the death-inducing signaling complex (DISC).

-

Caspase-8 Activation: The DISC recruits and activates pro-caspase-8, the initiator caspase of the extrinsic pathway.[3][4] Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3.

-

Crosstalk with the Intrinsic Pathway: The extrinsic and intrinsic pathways are interconnected. Activated caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid then translocates to the mitochondria to promote the activation of the intrinsic pathway.[3]

Other Signaling Pathways Involved in Triptolide-Induced Apoptosis

Triptolide's pro-apoptotic effects are also modulated by other key signaling pathways:

-

MAPK Pathway: Triptolide can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[1][6] The activation of these pathways can either promote or inhibit apoptosis depending on the cellular context.

-

PI3K/Akt Pathway: Triptolide has been observed to downregulate the phosphorylation of Akt, a key survival kinase.[1] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic effects of triptolide.

-

NF-κB Pathway: Triptolide is a known inhibitor of the NF-κB signaling pathway, which plays a crucial role in promoting cell survival and inflammation.[7] By inhibiting NF-κB, triptolide can sensitize cancer cells to apoptosis.

Triptolide-Induced Cell Cycle Arrest

In addition to inducing apoptosis, triptolide effectively halts the proliferation of cancer cells by causing cell cycle arrest at various phases.

S-Phase Arrest

A predominant effect of triptolide on the cell cycle is the induction of S-phase arrest.[1][4]

-

Inhibition of Cyclin A and CDC25A: Triptolide has been shown to inhibit the expression of cyclin A and the cell division cycle 25A (CDC25A) phosphatase.[4] Both proteins are essential for the progression through the S phase.

-

Upregulation of p21 and p27: Triptolide treatment leads to an increased expression of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[4] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing entry into and progression through the S phase.

G0/G1 and G2/M Phase Arrest

While S-phase arrest is commonly observed, triptolide can also induce cell cycle arrest at other phases depending on the cell type and experimental conditions.

-

G0/G1 Phase Arrest: In some cancer cell lines, triptolide has been reported to cause an accumulation of cells in the G0/G1 phase.[8][9]

-

G2/M Phase Arrest: In other cellular contexts, triptolide can induce a block at the G2/M transition.[9][10]

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of triptolide on apoptosis and cell cycle distribution.

Table 1: Triptolide-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Concentration (nM) | Duration (h) | Apoptotic Cells (%) | Assay | Reference |

| MV-4-11 | 5 | 48 | 4.44 | Annexin V/PI | [8] |

| MV-4-11 | 10 | 48 | 7.56 | Annexin V/PI | [8] |

| MV-4-11 | 20 | 48 | 54.70 | Annexin V/PI | [8] |

| MV-4-11 | 50 | 48 | 98.07 | Annexin V/PI | [8] |

| HT-3 | 10-50 | 48 | Dose-dependent increase | Annexin V-FITC/PI | [9] |

| U14 | 10-50 | 48 | Dose-dependent increase | Annexin V-FITC/PI | [9] |

| TM3 | 50-200 | 24 | Dose-dependent increase | Annexin V-FITC/PI | [11] |

Table 2: Triptolide-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cell Line | Concentration (nM) | Duration (h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| MV-4-11 (Control) | 0 | 48 | 69.40 | - | - | [8] |

| MV-4-11 | 2 | 48 | 73.11 | - | - | [8] |

| MV-4-11 | 5 | 48 | 75.55 | - | - | [8] |

| MV-4-11 | 10 | 48 | 78.55 | - | - | [8] |

| THP-1 (Control) | 0 | 48 | 58.13 | - | - | [8] |

| THP-1 | 2 | 48 | 60.75 | - | - | [8] |

| THP-1 | 5 | 48 | 60.66 | - | - | [8] |

| THP-1 | 10 | 48 | 66.85 | - | - | [8] |

| A549/Taxol | 25-50 | - | - | Significant increase | Reduction | [1] |

| HT-3 | 10-50 | - | Markedly increased | Decreased | Markedly increased | [9] |

| U14 | 10-50 | - | Markedly increased | Decreased | Markedly increased | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of triptolide on apoptosis and the cell cycle.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of triptolide for the indicated time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

-

Protocol:

-

Culture and treat cells with triptolide as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protocol:

-

After treatment with triptolide, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-caspase-3, anti-cyclin A).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of protein.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows described in this guide.

References

- 1. Triptolide exerts pro-apoptotic and cell cycle arrest activity on drug-resistant human lung cancer A549/Taxol cells via modulation of MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective role of autophagy in triptolide-induced apoptosis of TM3 Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

The Novelty of TRi-1 in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of TRi-1, a novel and potent inhibitor of cytosolic thioredoxin reductase 1 (TXNRD1), and its potential as a groundbreaking therapeutic agent in oncology. By elucidating its mechanism of action, presenting preclinical data, and detailing experimental methodologies, this document serves as an in-depth resource for the scientific community.

Executive Summary

This compound is a highly specific, irreversible inhibitor of cytosolic thioredoxin reductase 1 (TXNRD1), an enzyme pivotal for maintaining cellular redox balance and frequently overexpressed in cancer cells. Its novelty lies in its remarkable selectivity for the cytosolic isoform of TXNRD1, thereby minimizing the mitochondrial toxicity often associated with less specific inhibitors. Preclinical studies have demonstrated significant anti-cancer efficacy in both in vitro and in vivo models. This guide will dissect the core attributes of this compound, offering a detailed examination of its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a well-defined mechanism of action. As a potent and irreversible inhibitor of TXNRD1 with a half-maximal inhibitory concentration (IC50) of 12 nM, its primary function is to disrupt the thioredoxin system.[1] This disruption leads to an accumulation of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). The resultant oxidative stress triggers the activation of downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which ultimately culminates in cancer cell apoptosis.[1] A key innovation of this compound is its high specificity for cytosolic TXNRD1, which distinguishes it from broader-spectrum inhibitors like auranofin and reduces off-target effects, notably mitochondrial toxicity.[2][3]

Preclinical Data

The anti-cancer potential of this compound is supported by a growing body of preclinical evidence from both cell-based assays and animal models.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The table below summarizes the 50% growth inhibition (GI50) values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | This compound GI50 (µM) |

| FaDu | Head and Neck | 6.31 (average)[1] |

| Additional cell line data would be presented here if available from the source material. |

In Vivo Efficacy

In vivo studies using mouse models of cancer have corroborated the promising in vitro findings. This compound has been shown to significantly impair the growth of human tumor xenografts and syngeneic mouse tumors with no overt signs of toxicity at therapeutic doses.[1]

| Tumor Model | Treatment Regimen | Outcome |

| Human Tumor Xenografts | 10 mg/kg, intravenous, twice daily for 4 days | Decreased tumor growth compared to vehicle controls[1] |

| Syngeneic Mouse Tumors | 5 mg/kg, intraperitoneal, twice a week for 3 weeks | Impaired tumor growth and significantly reduced tumor volumes[1] |

Experimental Protocols

To facilitate the replication and further investigation of this compound, this section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay

-

Cell Lines and Culture: Human cancer cell lines (e.g., FaDu) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 48 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a commercial viability reagent. Absorbance is measured using a microplate reader.

-

Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Activation

-

Cell Lysis: Cancer cells are treated with this compound or vehicle control for the desired time points. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total JNK and p38 MAPK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used for human tumor xenograft models.

-

Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intravenous or intraperitoneal) at the designated dose and schedule. The control group receives a vehicle solution.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.

-

Toxicity Assessment: Animal body weight and overall health are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Visualizations

Signaling Pathway of this compound

References

Methodological & Application

Application Notes and Protocols for TRi-1 Administration and Dosage in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TRi-1 is a potent, specific, and irreversible inhibitor of cytosolic thioredoxin reductase 1 (TXNRD1) with an IC50 of 12 nM.[1][2] It has demonstrated anti-cancer activity with limited mitochondrial toxicity, making it a promising candidate for preclinical and clinical development.[1][2][3] These application notes provide detailed protocols for the in vivo administration and dosage of this compound based on available preclinical data.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting TXNRD1, a key enzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis. Inhibition of TXNRD1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, activates stress-signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately leading to cancer cell death.[2]

Data Presentation: In Vivo Administration and Dosage of this compound

The following table summarizes the quantitative data from preclinical studies on the administration and dosage of this compound for in vivo cancer models.

| Parameter | Details | Reference |

| Animal Models | Human tumor xenografts and syngeneic mouse tumors | [2] |

| Administration Routes | Intravenous (i.v.) or Intraperitoneal (i.p.) | [2] |

| Dosage | 10 mg/kg (i.v.) or 5 mg/kg (i.p.) | [2] |

| Treatment Schedule | Twice a day for 4 days (i.v.) or Twice a week for 3 weeks (i.p.) | [2] |

| Observed Effects | Impaired tumor growth and viability, decreased tumor volumes | [2] |

| Toxicity | No signs of overt toxicity or changes in mouse weight relative to vehicle control were observed at the tested doses.[2] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in DMSO.[1] For in vivo studies, it is crucial to prepare a formulation that is well-tolerated by the animals. Below are two example protocols for preparing this compound for administration.

Protocol 1: Aqueous Formulation for Intravenous (i.v.) Injection

This formulation is suitable for intravenous administration.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300

-

Tween80

-

Sterile double-distilled water (ddH2O) or saline

-

-

Procedure (for a 1 mL working solution):

-

Prepare a stock solution of this compound in DMSO (e.g., 28 mg/mL).[1]

-

In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.

-

Mix gently but thoroughly. The solution should be used immediately for optimal results.[1]

-

Protocol 2: Oil-Based Formulation for Intraperitoneal (i.p.) Injection

This formulation is suitable for intraperitoneal administration.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), fresh

-

Corn oil

-

-

Procedure (for a 1 mL working solution):

-

Prepare a stock solution of this compound in DMSO (e.g., 7 mg/mL).

-

In a sterile microcentrifuge tube, add 50 µL of the clear this compound DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved.

-

The mixed solution should be used immediately for optimal results.[1]

-

In Vivo Antitumor Efficacy Study Workflow

The following is a general workflow for assessing the antitumor efficacy of this compound in a xenograft or syngeneic mouse model.

-

Animal Model:

-

Select an appropriate mouse strain (e.g., BALB/c nude mice for xenografts, C57BL/6 for syngeneic models).

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment Initiation:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

-

Administration of this compound:

-

Administer this compound or vehicle control according to the desired route (i.v. or i.p.) and schedule (e.g., 10 mg/kg i.v. twice daily for 4 days).

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals for any signs of toxicity.

-

At the end of the study (e.g., based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

-

Tumor weight and volume can be measured, and tumors can be processed for further analysis (e.g., histology, western blotting).

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for an in vivo efficacy study.

References

TRi-1 solubility and preparation for cell culture

Application Note: TRi-1

Introduction

This compound is a potent, specific, and irreversible inhibitor of the cytosolic thioredoxin reductase 1 (TXNRD1), with an IC50 value of 12 nM.[1][2][3] As a crucial enzyme in the thioredoxin system, TXNRD1 plays a key role in maintaining cellular redox balance. By inhibiting TXNRD1, this compound disrupts this balance, leading to an increase in cellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2][3] This accumulation of oxidative stress subsequently triggers downstream signaling pathways, including the activation of JNK and p38 mitogen-activated protein kinases (MAPKs).[2][3] Due to its ability to induce oxidative stress and activate cell death pathways, this compound exhibits anti-cancer activity with minimal mitochondrial toxicity, making it a valuable tool for cancer research.[1][2][4]

Mechanism of Action

This compound functions by irreversibly binding to and inhibiting the cytosolic enzyme thioredoxin reductase 1 (TXNRD1).[2][3] TXNRD1 is responsible for reducing thioredoxin (Trx), which in turn reduces various downstream proteins and detoxifies reactive oxygen species. Inhibition of TXNRD1 by this compound leads to an accumulation of oxidized Trx and a subsequent buildup of cellular H₂O₂.[2][3] This elevation in oxidative stress results in the activation of stress-related signaling cascades, including the phosphorylation and activation of JNK and p38 kinases, ultimately contributing to cytotoxicity in cancer cells.[2][3] Notably, this compound has been shown to be a more specific TXNRD1 inhibitor compared to other compounds like Auranofin.[4]

Protocols

Quantitative Data Summary

The following tables provide a summary of the physical and chemical properties of this compound, along with recommended starting points for its use in cell culture experiments.

Table 1: this compound Properties, Solubility, and Storage

| Parameter | Value | Reference |

| Molecular Weight | 328.73 g/mol | [1] |

| CAS Number | 246020-68-8 | [1] |

| Appearance | Powder | [1] |

| Solubility | 28 mg/mL (85.17 mM) in fresh DMSO. 62.5 mg/mL (190.13 mM) in DMSO with sonication. | [1][3] |

| Powder Storage | 3 years at -20°C | [1] |

| Stock Solution Storage | 1 year at -80°C in solvent. 1 month at -20°C in solvent. | [1][2] |

Table 2: Recommended Conditions for Cell Culture Experiments

| Parameter | Recommended Condition | Reference |

| Vehicle | DMSO | [1] |

| Working Concentrations | 0.1 µM - 100 µM | [2][3] |

| Incubation Time | 6 - 48 hours | [2][3] |

| Cell Types | Various cancer cell lines (e.g., FaDu) | [2][3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated pipette

Method:

-

Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.287 mg of this compound for 1 mL of DMSO.

-

Reconstitute: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 3.287 mg of this compound.

-

Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. If solubility is an issue, brief sonication in a water bath may be used.[3] Ensure the solution is clear before proceeding.

-

Aliquot: Dispense the stock solution into small, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

-

Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2] Protect the solution from light.[2]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol details the dilution of the this compound stock solution to a final working concentration for treating cells.

Materials:

-

10 mM this compound stock solution (from Protocol 1)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes

-

Cells plated in appropriate culture vessels (e.g., 96-well plates, T-flasks)

Method:

-

Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of pre-warmed medium.

-

Final Dilution: Further dilute the intermediate solution or the stock solution directly into the cell culture medium of your plated cells to achieve the desired final concentration. For example, to treat cells in a well containing 100 µL of medium with a final concentration of 10 µM, add 1 µL of a 1 mM intermediate solution.

-

Important: Always prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO-containing medium) to control wells. Ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).

-

-

Incubate: Return the cells to the incubator and incubate for the desired time period (e.g., 6 to 48 hours).[2][3]

-

Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assays, western blotting for p-JNK/p-p38, ROS detection).

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Comprehensive chemical proteomics analyses reveal that the new this compound and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of p38 MAPK Activation by a Small Molecule Inhibitor (TRi-1) Using Western Blot

Audience: Researchers, scientists, and drug development professionals.